molecular formula C14H10F2O2 B7960762 Methyl 4-(2,6-difluorophenyl)benzoate CAS No. 1820704-20-8

Methyl 4-(2,6-difluorophenyl)benzoate

Cat. No.: B7960762
CAS No.: 1820704-20-8
M. Wt: 248.22 g/mol
InChI Key: BLIMKJDTYOXZNC-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-difluorophenyl)benzoate is a benzoate ester derivative featuring a 2,6-difluorophenyl group at the para position of the benzene ring. This structural motif combines aromatic fluorination with an ester functional group, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl 4-(2,6-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-7-5-9(6-8-10)13-11(15)3-2-4-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMKJDTYOXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230399
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-20-8
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,6-difluorophenyl)benzoate typically involves the esterification of 4-(2,6-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products:

    Oxidation: 4-(2,6-difluorophenyl)benzoic acid.

    Reduction: 4-(2,6-difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Methyl 4-(2,6-difluorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2,6-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-Linked Esters

  • Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) Structure: Incorporates a 1,3,5-triazine core with bromo, methoxyphenoxy, and amide-linked benzoate groups. Applications: Likely used in herbicide development due to structural similarities to sulfonylurea triazine derivatives (e.g., metsulfuron-methyl) .

Quinoline-Piperazine Derivatives

  • C27 (Methyl 4-(4-(2-(2,5-Difluorophenyl)Quinoline-4-Carbonyl)piperazin-1-yl)Benzoate) Structure: Combines a quinoline moiety (a bicyclic aromatic system) with a piperazine linker and difluorophenyl group. Key Differences: The quinoline scaffold expands π-π stacking capabilities, while the piperazine group introduces basicity, improving solubility in biological systems. Applications: Reported in anticancer or antimicrobial research due to quinoline’s prevalence in drug design .

Ureido and Sulfonylurea Derivatives

  • 4j (Methyl (S)-4-(2-(3-(2,6-diethylphenyl)ureido)-2-phenylacetamido)benzoate) Structure: Features a urea bridge and diethylphenyl group, offering hydrogen-bonding and lipophilic properties. Key Differences: The urea moiety enhances target binding via hydrogen bonds, contrasting with the simpler ester and fluorophenyl groups in Methyl 4-(2,6-difluorophenyl)benzoate. Applications: Potential use in enzyme inhibition or receptor modulation .
  • Metsulfuron Methyl Ester
    • Structure : Contains a sulfonylurea bridge and triazine ring, critical for herbicidal activity.
    • Key Differences : The sulfonylurea group enables acetolactate synthase (ALS) inhibition, a mechanism absent in this compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Applications
This compound C₁₄H₁₀F₂O₂ 2,6-difluorophenyl, methyl ester Ester, aryl fluoride Intermediate synthesis
Compound 5l (Triazine-linked ester) C₂₅H₁₉BrN₄O₆ Triazine, bromo, methoxyphenoxy Triazine, amide, ester Herbicide research
C27 (Quinoline-piperazine) C₂₈H₂₃F₂N₃O₃ Quinoline, piperazine, difluorophenyl Quinoline, ester, piperazine Anticancer drug design
4j (Ureido derivative) C₂₆H₂₇N₃O₄ Ureido, diethylphenyl Urea, ester, amide Enzyme inhibition studies
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea Sulfonylurea, ester, triazine Herbicide (ALS inhibitor)

Research Findings and Implications

Electron-Withdrawing Effects: The 2,6-difluorophenyl group in this compound likely improves metabolic stability compared to non-fluorinated analogs, as seen in sulfonylurea herbicides .

Triazine vs. Simple Esters : Triazine-containing derivatives (e.g., Compound 5l) exhibit enhanced herbicidal activity due to nitrogen-rich heterocycles, but they lack the fluorinated aromatic advantage of this compound .

Quinoline vs. Benzoate Scaffolds: Quinoline derivatives (e.g., C27) offer broader biological activity but require more complex synthesis compared to the simpler benzoate core .

Urea vs. Ester Functionality : Ureido derivatives (e.g., 4j) excel in target binding via hydrogen bonds, whereas this compound prioritizes lipophilicity and steric effects .

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